molecular formula C15H11ClN2O3 B5873966 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione

5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione

Cat. No. B5873966
M. Wt: 302.71 g/mol
InChI Key: NWAJWEJHKKWALJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound, also known as CMI, has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied extensively. In

Mechanism of Action

The mechanism of action of 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione involves its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival. By inhibiting NF-κB activation, 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has various biochemical and physiological effects. 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues. 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has also been shown to induce apoptosis in cancer cells, which can lead to their destruction. In addition, 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione for lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. This makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione in vivo, which can provide valuable information for the development of anti-inflammatory and anti-cancer drugs. Additionally, the study of the potential side effects of 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione and its interactions with other drugs can provide important information for its clinical use.

Synthesis Methods

The synthesis of 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been achieved using various methods. One of the most common methods involves the reaction of 5-(5-chloro-2-methylphenyl)furan-2-carbaldehyde with urea in the presence of a base catalyst. Another method involves the reaction of 2,4-thiazolidinedione with 5-(5-chloro-2-methylphenyl)furan-2-carbaldehyde in the presence of a base catalyst. Both of these methods have been shown to produce high yields of the desired compound.

Scientific Research Applications

5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has been the focus of scientific research due to its potential applications in various fields. One of the most promising applications is its use as an anti-inflammatory agent. Studies have shown that 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues. 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione has also been studied for its potential as an anti-cancer agent. Studies have shown that 5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione can induce apoptosis in cancer cells, which can lead to their destruction.

properties

IUPAC Name

(5E)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-8-2-3-9(16)6-11(8)13-5-4-10(21-13)7-12-14(19)18-15(20)17-12/h2-7H,1H3,(H2,17,18,19,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAJWEJHKKWALJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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